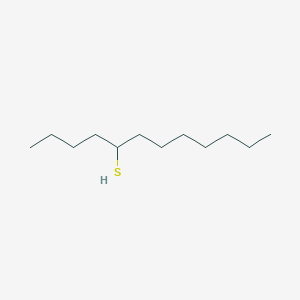
Methyl(phenylselanyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenylselanyl)propanedinitrile is an organic compound that contains selenium, a relatively rare element in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(phenylselanyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of phenylselanyl chloride with malononitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide at room temperature under an inert atmosphere . This reaction typically proceeds with high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of selenium-containing reagents due to their potential toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenylselanyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(phenylselanyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of methyl(phenylselanyl)propanedinitrile involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the nitrile groups can interact with enzymes and proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylselanyl derivatives: Compounds like phenylselanyl chloride and phenylselanyl alcohol share the selenium-containing phenyl group.
Nitrile-containing compounds: Malononitrile and benzylidenemalononitrile are structurally similar due to the presence of nitrile groups.
Uniqueness
Methyl(phenylselanyl)propanedinitrile is unique due to the combination of the phenylselanyl group and the nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Numéro CAS |
141439-28-3 |
|---|---|
Formule moléculaire |
C10H8N2Se |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
2-methyl-2-phenylselanylpropanedinitrile |
InChI |
InChI=1S/C10H8N2Se/c1-10(7-11,8-12)13-9-5-3-2-4-6-9/h2-6H,1H3 |
Clé InChI |
NYKQOHZANIATFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C#N)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)










